REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:10]=[C:9]([Cl:11])[CH:8]=[CH:7][C:3]=1[C:4](Cl)=[O:5].[Cl-].[Al+3].[Cl-].[Cl-].Cl>C1C=CC=CC=1>[C:4]([C:3]1[CH:7]=[CH:8][C:9]([Cl:11])=[CH:10][C:2]=1[Cl:1])(=[O:5])[C:2]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:3]=1 |f:1.2.3.4|
|
Name
|
|
Quantity
|
143 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C(=O)Cl)C=CC(=C1)Cl
|
Name
|
|
Quantity
|
109 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
ice water
|
Quantity
|
1 L
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
200 g
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Type
|
CUSTOM
|
Details
|
The reaction was stirred for 16 hours under argon
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was prepared
|
Type
|
CUSTOM
|
Details
|
To a 2-liter flask equipped with a mechanical stirrer, argon inlet
|
Type
|
CUSTOM
|
Details
|
Dean Stark trap, condenser, stopper and situated in an oil bath
|
Type
|
CUSTOM
|
Details
|
19 grams of benzene were removed
|
Type
|
CUSTOM
|
Details
|
The flask was removed from the oil bath
|
Type
|
TEMPERATURE
|
Details
|
to cool to 25° C
|
Type
|
CUSTOM
|
Details
|
to form a solution
|
Type
|
STIRRING
|
Details
|
The mixture was stirred until it
|
Type
|
EXTRACTION
|
Details
|
was then extracted with methylene chloride (1 liter)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The methylene chloride layer was dried over sodium bicarbonate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated
|
Type
|
CUSTOM
|
Details
|
a rotary evaporator
|
Type
|
CUSTOM
|
Details
|
a vacuum pump to yield an oil which
|
Type
|
TEMPERATURE
|
Details
|
upon cooling
|
Type
|
CUSTOM
|
Details
|
Recrystallization from methanol
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)(=O)C1=C(C=C(C=C1)Cl)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 133.8 g | |
YIELD: CALCULATEDPERCENTYIELD | 156% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |